molecular formula C9H15NO2 B2704861 rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one CAS No. 2137700-97-9

rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one

Cat. No.: B2704861
CAS No.: 2137700-97-9
M. Wt: 169.224
InChI Key: OTZHCEBGHLWWDB-JGVFFNPUSA-N
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Description

rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one is a chemical compound featuring a benzoxazepine core, a heterocyclic structure of significant interest in medicinal chemistry. The 1,3-benzoxazepine scaffold is recognized for its diverse pharmacological potential, particularly in the development of central nervous system (CNS) active agents and anticancer therapies. Research into structurally related 1,4-benzoxazepine derivatives has demonstrated promising neuroprotective activities, showing efficacy in protecting human neuroblastoma cells against injuries induced by hydrogen peroxide (H₂O₂) and the Alzheimer's disease-related peptide β-amyloid₂₅–₃₅ (Aβ₂₅–₃₅) . Furthermore, other dihydro-1,5-benzoxazepine analogues have been synthesized and evaluated for their potent cytotoxic effects in breast cancer cell lines, both benign (MCF-7) and metastatic (MDA-MB-231), with some compounds inducing cell cycle arrest in the G2/M phase . The historical investigation of similar 3,5-dihydro-4,1-benzoxazepin-2(1H)-ones also underscores the long-standing research interest in this chemotype for CNS applications . This product is presented as a racemic mixture and is provided for research use only. It is intended solely for in vitro investigations in a controlled laboratory setting. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(5aS,9aR)-4,5,5a,6,7,8,9,9a-octahydro-3H-benzo[f][1,3]oxazepin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9-10-6-5-7-3-1-2-4-8(7)12-9/h7-8H,1-6H2,(H,10,11)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZHCEBGHLWWDB-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCNC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)CCNC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one belongs to the class of benzazepines, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

C11H13NO\text{C}_{11}\text{H}_{13}\text{N}\text{O}

This structure indicates the presence of a benzene ring fused to a seven-membered heterocyclic ring containing nitrogen and oxygen.

Pharmacological Effects

  • Dopamine Receptor Interaction :
    • Research indicates that derivatives of benzazepin-2-one exhibit significant activity as dopamine D3 receptor antagonists. This suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and addiction .
  • Neuroprotective Properties :
    • Studies have shown that compounds similar to rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one can exhibit neuroprotective effects against oxidative stress in neuronal cells. This activity is crucial for developing therapies for neurodegenerative diseases like Alzheimer's .
  • Antidepressant Activity :
    • Some analogs have demonstrated antidepressant-like effects in animal models, indicating that this compound may influence serotonin and norepinephrine levels in the brain .

The exact mechanism through which rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one exerts its biological effects is not fully elucidated. However, it is hypothesized that its action on neurotransmitter receptors plays a significant role.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Dopamine D3 AntagonismPotential treatment for schizophrenia
NeuroprotectionProtection against oxidative stress
AntidepressantImprovement in mood-related behaviors

Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one significantly reduced cell death induced by oxidative stress. The results indicated a dose-dependent increase in cell viability when treated with the compound compared to control groups.

Study 2: Behavioral Assessment in Animal Models

In a behavioral study using mice subjected to stress-induced depression models, administration of rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one resulted in notable improvements in depressive-like behaviors as measured by the forced swim test and sucrose preference test.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Heterocyclic Chemistry

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Substituents/Modifications Key Applications/Properties Reference
rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one Benzoxazepinone (7-membered) Lactam, ether oxygen POA-class intermediates, drug design
(S)-(2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-yl)-amine Benzoazepine (7-membered) Amine group, unsaturated ring Amine precursors, potential CNS agents
2-Methyloxolane-2-carboximidamide hydrochloride Oxolane (5-membered) Carboximidamide, methyl group H5-class compounds, amidine chemistry
3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride Bicyclo[3.3.1]nonane Thia (sulfur), azabicyclo framework Sulfur-containing heterocycles
(5aR,6R,9S,9aS)-dioxaphosphinepine 3-oxide Benzodioxaphosphinepine Phosphorus oxide, pyridylmethoxy groups Hybrid silica-immobilized catalysts

Key Differences and Implications

(a) Ring Size and Heteroatom Composition
  • Benzoxazepinone vs. Benzoazepine: The target compound incorporates an oxygen atom in its lactam ring, enhancing polarity and hydrogen-bonding capacity compared to the sulfur-free benzoazepine in . This oxygen likely increases solubility in polar solvents and modulates bioavailability .
  • Phosphorus-Containing Analogs : Compounds like the dioxaphosphinepine derivatives () replace oxygen with phosphorus, introducing electronegativity differences. Phosphorus oxides exhibit distinct reactivity in catalysis, as seen in silica-immobilized hybrid systems .
(b) Electronic and Spectroscopic Properties
  • Electronegativity Effects: The lactam’s oxygen and nitrogen atoms contribute to higher group electronegativity compared to sulfur-containing analogs (e.g., 3-thia-7-azabicyclo[3.3.1]nonane). This impacts ¹H/¹³C NMR chemical shifts, as electronegative groups deshield nearby protons ().
  • Racemic vs. Enantiopure Forms : While the racemic mixture is common in synthesis, enantiopure derivatives (e.g., (S)-benzo[b]azepin-5-yl-amine) may show divergent biological activity due to stereospecific interactions .

Research Findings and Data

Spectroscopic Characterization

  • NMR Trends: The benzoxazepinone’s ¹H NMR in CDCl₃ (if available) would show distinct shifts for lactam NH (~5–6 ppm) and ether-linked protons (~3–4 ppm). Comparatively, benzoazepines () lack oxygen-induced deshielding, resulting in upfield shifts for analogous protons .
  • Electronegativity Correlations: Linear relationships between ¹¹⁹Sn chemical shifts and electronegativity () suggest similar trends for benzoxazepinone derivatives, where oxygen’s electronegativity could influence adjacent carbon shifts .

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